

(S)-1,2-Dimethylpiperazine dihydrochloride structural analogues

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Compound of Interest

Compound Name: (S)-1,2-Dimethylpiperazine dihydrochloride

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An In-Depth Technical Guide to the Structural Analogues of **(S)-1,2-Dimethylpiperazine Dihydrochloride**

A Foreword for the Modern Drug Discoverer

The piperazine ring, a deceptively simple six-membered heterocycle with two opposing nitrogen atoms, represents one of the most prolific and versatile scaffolds in modern medicinal chemistry. Its presence in a vast array of clinically approved drugs is a testament to its privileged role in drug design.[1][2][3] The unique physicochemical properties of the piperazine nucleus, including its ability to engage in hydrogen bonding, its conformational flexibility, and its capacity to be readily substituted at both nitrogen atoms, provide a rich playground for the medicinal chemist to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[1] This guide delves into the structural analogues of a specific, chiral member of this family: **(S)-1,2-Dimethylpiperazine dihydrochloride**. By exploring the stereoselective synthesis of this core and its derivatives, and by dissecting the structure-activity relationships of related compounds, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The Strategic Importance of Chirality and Substitution in the Piperazine Scaffold

The introduction of stereocenters and substituents onto the piperazine ring dramatically expands its chemical space and allows for precise three-dimensional interactions with biological targets. The (S)-1,2-dimethylpiperazine core is a prime example of this, possessing a chiral center at the C2 position. This chirality can be a critical determinant of biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. Furthermore, the methyl groups at the N1 and C2 positions influence the lipophilicity, basicity, and conformational preferences of the ring, all of which can impact target binding and ADME properties.

The true power of this scaffold, however, lies in its potential for further derivatization. The secondary amine at the N4 position provides a convenient handle for the introduction of a wide variety of substituents, allowing for the exploration of vast chemical space and the optimization of interactions with specific biological targets. This guide will explore the synthetic strategies that enable the creation of such analogues and the biological consequences of these structural modifications.

Stereoselective Synthesis of the (S)-1,2-Dimethylpiperazine Core and its Analogues

The enantioselective synthesis of chiral piperazines is a critical challenge in medicinal chemistry. Several strategies have been developed to address this, often leveraging the chiral pool of readily available starting materials or employing asymmetric catalytic methods.

Approaches from Chiral α -Amino Acids

One of the most common and effective strategies for the synthesis of chiral 2-substituted piperazines is the use of α -amino acids as starting materials.^{[4][5][6]} This approach allows for the direct incorporation of a stereocenter with a known absolute configuration. A general workflow for this approach is outlined below:



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Caption: General workflow for the synthesis of chiral piperazines from α -amino acids.

A detailed experimental protocol for the synthesis of (S)-1,2-dimethylpiperazine, adapted from established methodologies for chiral piperazine synthesis, is presented below.[4][5][6]

Detailed Experimental Protocol: Synthesis of (S)-1,2-Dimethylpiperazine

Step 1: Synthesis of (S)-tert-butyl (2-hydroxy-1-methylethyl)carbamate

To a solution of (S)-Alaninol (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-Boc protected amino alcohol.

Step 2: Synthesis of (S)-tert-butyl (1-methyl-2-((methylsulfonyl)oxy)ethyl)carbamate

To a solution of the product from Step 1 (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction is stirred at 0 °C for 2 hours and then quenched with water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give the mesylated intermediate, which is used in the next step without further purification.

Step 3: Synthesis of (S)-tert-butyl (2-(methylamino)-1-methylethyl)carbamate

The mesylate from Step 2 is dissolved in a solution of methylamine in ethanol and stirred in a sealed tube at 80 °C for 16 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to afford the N-Boc protected diamine.

Step 4: Synthesis of (S)-tert-butyl 2-methylpiperazine-1-carboxylate

To a solution of the diamine from Step 3 (1.0 eq) in DCM is added glyoxal (1.1 eq, 40% in water) and the mixture is stirred at room temperature for 4 hours. The reaction is then cooled to 0 °C and sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated sodium bicarbonate solution and the product is extracted with DCM. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.

Step 5: Synthesis of (S)-1,2-Dimethylpiperazine

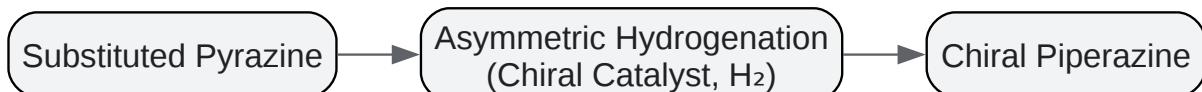
The N-Boc protected piperazine from Step 4 is dissolved in a solution of lithium aluminum hydride (LAH, 3.0 eq) in tetrahydrofuran (THF) at 0 °C. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to give (S)-1,2-Dimethylpiperazine.

Step 6: Formation of **(S)-1,2-Dimethylpiperazine Dihydrochloride**

The free base from Step 5 is dissolved in diethyl ether and cooled to 0 °C. A solution of HCl in diethyl ether is added dropwise until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield **(S)-1,2-Dimethylpiperazine dihydrochloride**.

Asymmetric Hydrogenation Approaches

An alternative and powerful method for the synthesis of chiral piperazines is the asymmetric hydrogenation of prochiral pyrazine precursors.^[7] This method often employs chiral transition metal catalysts, such as those based on iridium or palladium, to achieve high enantioselectivity.



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Caption: Asymmetric hydrogenation of pyrazines to chiral piperazines.

Biological Activities and Therapeutic Potential of **(S)-1,2-Dimethylpiperazine Analogues**

The piperazine scaffold is a cornerstone in the development of drugs targeting a wide range of diseases.^{[1][2][3]} Structural analogues of (S)-1,2-dimethylpiperazine are anticipated to exhibit diverse pharmacological activities, primarily influenced by the nature of the substituent at the N4 position.

Central Nervous System (CNS) Disorders

Piperazine derivatives have a long and successful history as CNS-active agents, with applications as antipsychotics, antidepressants, and anxiolytics.^[3] The piperazine moiety often serves as a key pharmacophore for interacting with various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors.^{[2][8]}

- **Dopamine and Serotonin Receptor Modulation:** Many antipsychotic and antidepressant drugs feature an arylpiperazine moiety. The nature of the aryl group and the linker to the piperazine ring are critical for receptor affinity and selectivity. For analogues of (S)-1,2-dimethylpiperazine, introducing various arylalkyl or heteroarylalkyl substituents at the N4 position could lead to potent modulators of dopamine (D₂) and serotonin (5-HT_{1A}, 5-HT_{2A}) receptors.^{[2][3]}
- **Sigma Receptor Ligands:** Sigma receptors are implicated in a variety of neurological and psychiatric conditions. Piperazine-containing compounds have been identified as high-affinity sigma-1 (σ_1) receptor ligands, a property that can contribute to their therapeutic effects.^[8] The stereochemistry of the piperazine ring can significantly influence the affinity for sigma receptors.^[8]

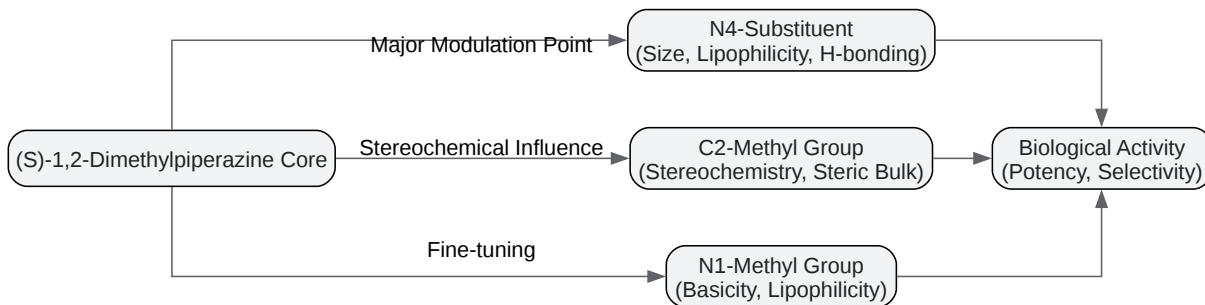
Anticancer Activity

The piperazine scaffold has also emerged as a valuable component in the design of anticancer agents.^[1] Piperazine derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.

- **Structure-Activity Relationship (SAR) Insights:** The substitution pattern on the piperazine ring is crucial for anticancer activity. For instance, in a series of dikelopiperazines, the nature of the substituents at the C3 and C6 positions significantly impacted their ability to inhibit cancer cell proliferation.^[9] Similarly, for analogues of (S)-1,2-dimethylpiperazine, modifications at the N4 position with moieties known to interact with cancer-related targets could yield potent and selective anticancer agents.

Structure-Activity Relationships (SAR): A Predictive Framework

The biological activity of (S)-1,2-dimethylpiperazine analogues is exquisitely sensitive to their structural features. A systematic exploration of these features allows for the development of a predictive SAR framework to guide the design of more potent and selective compounds.



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Caption: Key structural features influencing the biological activity of (S)-1,2-dimethylpiperazine analogues.

Quantitative Data on Related Piperazine Analogues

While specific biological data for a large series of direct (S)-1,2-dimethylpiperazine analogues is not readily available in the public domain, the following table summarizes representative data for other substituted piperazines, illustrating the impact of structural modifications on biological activity.

Compound Class	N4-Substituent	Biological Target	Activity (IC_{50}/K_i)	Reference
Arylpiperazines	2-methoxyphenyl	5-HT _{1A} Receptor	$K_i = 1.5 \text{ nM}$	[10]
Arylpiperazines	2-pyrimidinyl	α_1 -Adrenoceptor	$K_i = 2.8 \text{ nM}$	[10]
Chalcones	3-(4-(dimethylamino)phenyl)acryloyl	MAO-B	$IC_{50} = 0.71 \mu\text{M}$	[11]
N-Aryl-2,6-disubstituted piperazines	Varied	Various CNS targets	-	[12]

Note: This table provides illustrative examples and is not an exhaustive list. The specific activities are highly dependent on the full chemical structure of the compounds.

Future Directions and Opportunities

The (S)-1,2-dimethylpiperazine scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:

- Library Synthesis: The development of efficient and versatile synthetic routes to a diverse library of N4-substituted analogues.
- High-Throughput Screening: The screening of these libraries against a broad panel of biological targets to identify novel activities.
- Computational Modeling: The use of in silico methods to guide the design of analogues with improved potency, selectivity, and pharmacokinetic properties.
- In-depth Biological Characterization: The thorough investigation of the mechanism of action of lead compounds to understand the molecular basis of their activity.

By combining modern synthetic chemistry with advanced biological and computational tools, the full therapeutic potential of (S)-1,2-dimethylpiperazine analogues can be unlocked, paving the way for the next generation of innovative medicines.

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